Structural Comparison to Unsubstituted Parent
The target compound possesses a molecular formula of C12H12O3 and a molecular weight of 204.22 g/mol, compared to C10H8O3 and 176.17 g/mol for the unsubstituted benzofuran-3-acetic acid . The presence of two methyl groups at the 4 and 7 positions alters the calculated LogP from 1.8 (predicted for the unsubstituted analog) to 2.68, indicating a significant increase in lipophilicity that impacts membrane permeability and protein binding in drug design contexts .
| Evidence Dimension | Molecular weight and predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW: 204.22 g/mol; LogP: 2.68 |
| Comparator Or Baseline | 2-(Benzofuran-3-yl)acetic acid (CAS 64175-51-5); MW: 176.17 g/mol; LogP: ~1.8 (predicted) |
| Quantified Difference | MW increase of 28.05 g/mol (15.9%); LogP increase of ~0.88 log units |
| Conditions | In silico prediction using standard molecular descriptors from vendor technical datasheets . |
Why This Matters
The specific dimethyl substitution creates a distinct scaffold not accessible from the parent compound, making it essential for the synthesis of lead compounds where a precise 4,7-disubstituted benzofuran core is a pharmacophoric requirement.
